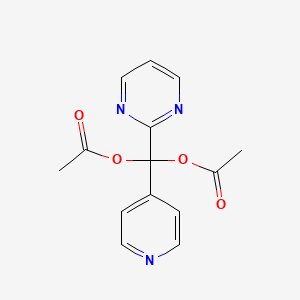![molecular formula C14H11ClN4O B4682148 1-[2-(2-chlorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B4682148.png)
1-[2-(2-chlorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Descripción general
Descripción
1-[2-(2-chlorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone, also known as CPE, is a synthetic compound that has gained significant attention in scientific research. It is a member of the triazolopyrimidine class of compounds and has been found to have various biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 1-[2-(2-chlorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone involves its binding to the active site of CK1δ, thereby inhibiting its activity. This inhibition leads to the activation of the Wnt/β-catenin signaling pathway, which plays a critical role in cell proliferation and differentiation. Additionally, this compound has been found to enhance the activity of GABA receptors in the brain, leading to increased inhibitory signaling and decreased neuronal excitability.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects, including its ability to inhibit the growth of cancer cells, enhance the activity of GABA receptors in the brain, and modulate the Wnt/β-catenin signaling pathway. Additionally, this compound has been found to have potential anti-inflammatory properties, as it inhibits the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-[2-(2-chlorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone for lab experiments is its selectivity for CK1δ, which allows for the specific inhibition of this protein kinase. Additionally, this compound has been found to have low toxicity and good stability, making it a suitable compound for in vitro and in vivo experiments. However, one limitation of this compound is its low solubility in water, which can make it challenging to work with in certain experimental setups.
Direcciones Futuras
There are several future directions for the scientific research of 1-[2-(2-chlorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone, including its potential use in the treatment of cancer and neurological disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential interactions with other proteins and signaling pathways. Furthermore, the development of more efficient synthesis methods for this compound could facilitate its use in a wider range of experimental setups.
Aplicaciones Científicas De Investigación
1-[2-(2-chlorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone has been found to have various scientific research applications, including its use as a selective inhibitor of the protein kinase CK1δ. It has also been found to have potential anti-cancer properties, as it inhibits the growth of cancer cells by inducing apoptosis. Additionally, this compound has been found to have potential use in the treatment of neurological disorders, as it has been shown to enhance the activity of GABA receptors in the brain.
Propiedades
IUPAC Name |
1-[2-(2-chlorophenyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O/c1-8-11(9(2)20)7-16-14-17-13(18-19(8)14)10-5-3-4-6-12(10)15/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBBVWXBXSCSCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=NC(=NN12)C3=CC=CC=C3Cl)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-chloro-4-methylphenyl)-2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4682065.png)
![5-imino-2-(2-methylphenyl)-6-{4-[(4-nitrobenzyl)oxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4682073.png)
![4-methoxy-3-methyl-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4682080.png)
![1-[(2,5-dimethoxyphenyl)amino]-4,4-dimethyl-1-penten-3-one](/img/structure/B4682084.png)
![N-isopropyl-2-methoxy-5-{[(4-methoxyphenyl)amino]sulfonyl}benzamide](/img/structure/B4682092.png)

![2-chloro-N-[2-(4-morpholinylmethyl)-1-propyl-1H-benzimidazol-5-yl]benzamide](/img/structure/B4682107.png)
![N-(4-methylphenyl)-N'-[1-(4-methylphenyl)propyl]thiourea](/img/structure/B4682108.png)
![N-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonothioyl}-4-fluorobenzamide](/img/structure/B4682111.png)
![8,9-dimethyl-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4682125.png)
![N-butyl-2-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}hydrazinecarboxamide](/img/structure/B4682143.png)
![2-{[4-(1H-indol-3-ylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B4682146.png)
![N-[4-(2-methoxyethoxy)phenyl]cyclopropanecarboxamide](/img/structure/B4682157.png)
![2-(6,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]thieno[2,3-d]pyrimidin-3-yl)-N-(2-hydroxyethyl)acetamide](/img/structure/B4682165.png)